2-(3-氯苯基)丙烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(3-chlorophenyl)acrylate is a chemical compound that is related to various acrylate derivatives synthesized for different applications, including herbicides, polymers, and pharmaceuticals. While the provided papers do not directly discuss Methyl 2-(3-chlorophenyl)acrylate, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

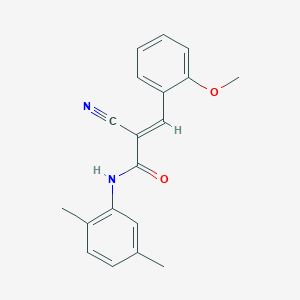

The synthesis of acrylate derivatives often involves the reaction of different aromatic or heteroaromatic halides with acrylates. For instance, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors involves the introduction of a suitable group at the 3-position of acrylate for high activity . Similarly, the synthesis of Methyl 2-(3-chlorophenyl)acrylate would likely involve the reaction of 3-chlorophenyl halide with an acrylate precursor under suitable conditions.

Molecular Structure Analysis

The molecular structure of acrylate derivatives is crucial for their properties and applications. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate has been determined, showing that weak intermolecular interactions play a role in the packing of the molecules in the crystal structure . The molecular structure and conformation of methyl acrylate have been studied using gas electron diffraction and ab initio calculations, revealing the existence of s-cis and s-trans conformers . These studies highlight the importance of molecular structure in the properties of acrylate derivatives.

Chemical Reactions Analysis

Acrylate derivatives can undergo various chemical reactions, including polymerization and copolymerization. For example, methyl acrylate can be copolymerized with other monomers to produce copolymers with specific properties . The reactivity of acrylate derivatives in radical copolymerization can be higher than that of other monomers, such as methyl methacrylate . Phosphorus derivatives of methyl 2-(chloromethyl)acrylate have been prepared and studied for their polymerization characteristics . These reactions are essential for the development of materials with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate derivatives are influenced by their molecular structure and composition. The thermal properties of copolymers of methyl acrylate with other monomers have been characterized, showing that the composition can affect the thermal stability . The copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been studied, and the resulting polymers have been characterized for their potential applications in the leather industry . These studies demonstrate the versatility of acrylate derivatives in various applications due to their tunable properties.

科学研究应用

聚合和材料性能:

- Moszner 等人(2003 年)对 2-(双环 [3.1.0)己-1-基)丙烯酸甲酯(2-(3-氯苯基)丙烯酸甲酯的衍生物)的自由基均聚进行了研究,证明了其在生产具有高玻璃化转变温度的聚合物方面的潜力。这表明其在创建具有特定热性能的材料方面的用途 (Moszner 等人,2003 年).

- Thamizharasi 等人(1999 年)探讨了 4-氯苯基丙烯酸酯与丙烯酸甲酯在制革工业中的共聚。这项研究强调了这些化合物在开发特定工业材料中的重要性 (Thamizharasi 等人,1999 年).

缓蚀:

- Baskar 等人(2014 年)合成了光交联聚合物,包括 2-(3-氯苯基)丙烯酸甲酯的衍生物,这些衍生物在盐酸中表现出对低碳钢腐蚀的显着抑制作用。这表明其在工业应用中作为缓蚀剂的潜力 (Baskar 等人,2014 年).

聚合物的稳定:

- Yachigo 等人(1993 年)对包括苯基丙烯酸酯衍生物在内的各种稳定剂的研究表明,这些化合物可以有效地稳定聚合物以防止热降解。这在具有挑战性条件下保持聚合物的完整性方面特别有用 (Yachigo 等人,1993 年).

安全和危害

未来方向

属性

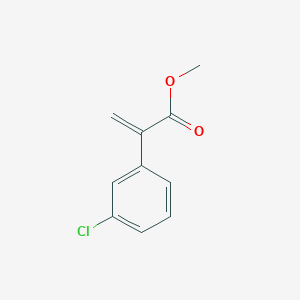

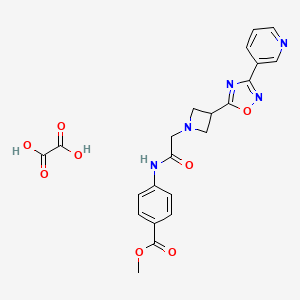

IUPAC Name |

methyl 2-(3-chlorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIWHBWGBRQLQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2551427.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)

![9-bromo-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2551429.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2551430.png)

![(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2551431.png)

![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)